molecular formula C19H18N2O2S2 B2584068 2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 922564-06-5

2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2584068
CAS No.: 922564-06-5
M. Wt: 370.49
InChI Key: RZUBIRXBQNNLNB-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery, integrating two privileged structures: the N-(thiazol-2-yl)benzamide core and a 2-(ethylthio)benzamide side chain. The N-(thiazol-2-yl)benzamide motif is a recognized pharmacophore in the development of novel receptor modulators. For instance, structurally similar analogs have been identified as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into such compounds provides crucial tools for elucidating the physiological functions of this poorly understood receptor, which is implicated in sensing fluctuations in endogenous zinc and pH levels . Furthermore, the thiazole ring is a cornerstone in anti-inflammatory agent development, with derivatives showing potential to inhibit key enzymatic pathways in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) . The broader class of 2-aminothiazole-based compounds, to which the core of this molecule is related, is extensively documented for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them versatile scaffolds for probing diverse biological targets . This compound, provided for research use only, offers scientists a sophisticated chemical tool for exploring these and other novel mechanisms of action in biochemical and pharmacological assays.

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-3-24-17-7-5-4-6-15(17)18(22)21-19-20-16(12-25-19)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBIRXBQNNLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-aminothiophenol under reflux conditions in an appropriate solvent such as ethanol.

    Introduction of Ethylthio Group: The ethylthio group is introduced by reacting the intermediate product with ethyl bromide in the presence of a base like potassium carbonate.

    Formation of Benzamide: The final step involves the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various ethers.

Scientific Research Applications

2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : While nitazoxanide (a structurally distinct benzamide-thiazole) exhibits a melting point of 200–201°C , the target compound’s thermal properties remain uncharacterized but may align with similar crystalline benzamide derivatives.

Kinase and TLR Modulation

  • Compound 50 (from ) and 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) demonstrate potent NF-κB activation via TLR pathways, suggesting that benzamide-thiazole hybrids with electron-withdrawing substituents (e.g., bromo, sulfonamide) may enhance immunomodulatory activity . The target compound’s ethylthio group, a moderate electron donor, may exhibit distinct TLR interaction profiles.
  • Nitazoxanide () inhibits pyruvate:ferredoxin oxidoreductase in parasites, highlighting the role of thiazole-linked benzamides in targeting metabolic enzymes .

Anticancer and Antimicrobial Activity

  • N-(Benzo[d]thiazol-2-yl)benzamide derivatives () show multitarget activity in Alzheimer’s disease, including cholinesterase inhibition. The 4-methoxyphenyl group in the target compound may confer similar enzyme-binding capabilities .
  • N-(4-(4-Methylphenyl)-5-phenylthiazol-2-yl)-4-methoxybenzamide () is structurally analogous but lacks the ethylthio group, emphasizing the need for comparative studies on substituent-driven bioactivity .

Biological Activity

2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a compound featuring a thiazole ring, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H16N2OS2
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Cytotoxicity : In studies evaluating cytotoxic effects, thiazole derivatives demonstrated IC50 values indicating potent activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). For example, compounds with para-substituted phenyl groups on the thiazole ring showed enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The thiazole ring is critical for these activities, as it interacts with cellular targets that regulate cell cycle and survival pathways .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methoxy or ethyl groups on the phenyl ring has been correlated with increased potency. For instance, the methoxy substitution at the para position significantly enhances the compound's ability to induce apoptosis in cancer cells .

Neurological Activity

In addition to anticancer properties, some thiazole derivatives have shown potential in neurological applications:

  • Anticonvulsant Activity : Compounds similar to this compound exhibited anticonvulsant properties in animal models. The effective doses were significantly lower than those required for standard medications like ethosuximide, indicating a favorable therapeutic profile .

Study 1: Anticancer Evaluation

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against A549 human lung adenocarcinoma cells. One compound demonstrated an IC50 value of 1.61 µg/mL, showcasing significant selectivity against cancer cells while sparing normal cells .

Study 2: Anticonvulsant Activity

In another investigation, a series of thiazole derivatives were tested for their anticonvulsant effects using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that certain compounds had median effective doses significantly lower than traditional anticonvulsants, suggesting their potential as safer alternatives .

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